1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine
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Overview
Description
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine: is an organic compound with the molecular formula C8H13N5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be synthesized through a multi-step process involving the following key steps:
Preparation of O-methyl-3-guanidino-urea hydrochloride: This intermediate is prepared by reacting dicyandiamide with methanol in the presence of hydrochloric acid.
Cyclization Reaction: The O-methyl-3-guanidino-urea hydrochloride is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and guanidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but lacks the guanidine group.
4-Methoxy-6-methyl-1,3,5-triazine-2-amine: Another triazine derivative with different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C7H12N6O2 |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine |
InChI |
InChI=1S/C7H12N6O2/c1-4-9-6(11-5(8)13-15-3)12-7(10-4)14-2/h1-3H3,(H3,8,9,10,11,12,13) |
InChI Key |
MECDLDRIBYVKSC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)OC)/N=C(\N)/NOC |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N=C(N)NOC |
Origin of Product |
United States |
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